![molecular formula C23H29ClFN3O3S2 B2871455 N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride CAS No. 1215528-61-2](/img/structure/B2871455.png)
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride
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Description
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a useful research compound. Its molecular formula is C23H29ClFN3O3S2 and its molecular weight is 514.07. The purity is usually 95%.
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Biological Activity
N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the formation of benzothiazole derivatives. The initial steps typically include the reaction of 5,6-dimethylbenzo[d]thiazol-2-amine with chloroacetyl chloride, followed by further reactions with piperazine or piperidine derivatives to yield the target compound. The synthesis process has been documented in various studies, emphasizing the importance of optimizing conditions for yield and purity .
Synthesis Overview
Step | Reaction Details |
---|---|
1 | Formation of 5,6-dimethylbenzo[d]thiazol-2-amine from 3,4-dimethylaniline and potassium thiocyanate. |
2 | Acetylation with chloroacetyl chloride to form 2-chloro-N-(5,6-dimethylbenzo[d]thiazol-2-yl)acetamide. |
3 | Reaction with piperazine or piperidine derivatives to yield the final product. |
Antidepressant Activity
Recent studies have highlighted the antidepressant potential of benzothiazole derivatives similar to this compound. The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways .
Antimicrobial Properties
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds related to this structure have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The structure-activity relationship indicates that modifications in the benzothiazole ring significantly influence antibacterial efficacy .
Anticancer Activity
Research has indicated that compounds bearing similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain benzothiazole derivatives have shown nanomolar activity against human breast cancer cell lines and other carcinoma types, suggesting a potential role in cancer therapy .
Summary of Biological Activities
Activity Type | Observations |
---|---|
Antidepressant | Modulation of serotonin and norepinephrine levels. |
Antimicrobial | Effective against MRSA and VRE strains. |
Anticancer | Cytotoxicity against breast and colon cancer cells. |
Case Study 1: Antidepressant Efficacy
In a study assessing the antidepressant activity of related compounds, researchers found that modifications to the dimethylamino group enhanced efficacy in animal models. The results indicated a significant reduction in depressive-like behaviors compared to control groups .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of thiazole derivatives showed that specific substitutions on the benzothiazole ring improved activity against resistant strains of bacteria. The findings suggest that further exploration into these modifications could lead to novel antimicrobial agents .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S2.ClH/c1-16-14-17(2)22-20(15-16)25-23(31-22)27(12-11-26(3)4)21(28)6-5-13-32(29,30)19-9-7-18(24)8-10-19;/h7-10,14-15H,5-6,11-13H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMDZSFERYARSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCN(C)C)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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